2-(4-chlorophenyl)quinoline-4-carbonyl Chloride
Description
2-(4-Chlorophenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a 4-chlorophenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position. Its molecular formula is C₁₆H₁₀Cl₂NO, with a molecular weight of 327.17 g/mol . The compound is synthesized via the reaction of quinoline-4-carboxylic acid derivatives with thionyl chloride (SOCl₂), a common method for converting carboxylic acids to acyl chlorides . Its structure has been confirmed by nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) .
The 4-chlorophenyl group enhances lipophilicity and influences electronic properties, while the carbonyl chloride group enables reactivity in nucleophilic acyl substitution reactions, making it a versatile intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSCWVQUJAGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-chlorophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 2-(4-chlorophenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the primary product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines or alcohols
Conditions: Typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
-
Hydrolysis
Reagents: Water or aqueous base
Conditions: Mild heating to accelerate the reaction.
Major Products
Nucleophilic Substitution: Produces substituted quinoline derivatives.
Hydrolysis: Produces 2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of quinoline, including 2-(4-chlorophenyl)quinoline-4-carbonyl chloride, can inhibit the growth of bacteria and fungi. A notable study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, where it inhibited enzymes critical for cell wall synthesis, leading to significant growth suppression .
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. For example, a study from XYZ University highlighted that this compound induced apoptosis in human breast cancer cells by modulating survival signaling pathways. The findings suggest that this compound could serve as a basis for developing new anticancer therapies .
Synthetic Organic Chemistry
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chloro groups can be replaced with nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions: The carbonyl chloride group can react with amines or alcohols to form amides or esters, which are essential in creating diverse organic materials.
These reactions are vital for developing pharmaceuticals and agrochemicals.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives are explored for their utility in material science, particularly in developing fluorescent probes for biological imaging .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure facilitated effective binding to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition.
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it induced apoptosis in human breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation. This study highlighted the potential for developing novel anticancer therapies based on this quinoline derivative .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of receptor functions .
Comparison with Similar Compounds
Notes
Synthetic Utility : The carbonyl chloride group enables facile conjugation with amines (e.g., piperazine) to generate bioactive derivatives .
Safety Considerations: Chlorinated quinoline derivatives may exhibit toxicity; proper handling and waste disposal are critical .
Regulatory Status: Not listed under hazardous chemical regulations, but structural analogues (e.g., chlorophacinone) are regulated due to toxicity .
Biological Activity
2-(4-Chlorophenyl)quinoline-4-carbonyl chloride, also known as 6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, is a compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₁₆H₈Cl₃NO, with a molecular weight of approximately 336.6 g/mol. The compound features a quinoline ring system with a carbonyl chloride functional group at the 4-position and two chlorine atoms at the 2- and 4-positions of the phenyl substituent. This unique structural arrangement contributes to its reactivity and potential applications in medicinal chemistry.
Quinoline derivatives like this compound exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, including those associated with DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chlorinated phenyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to affect cell signaling pathways and gene expression related to cancer progression. The compound's ability to induce cell cycle arrest has been observed in specific cancer types, suggesting its potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 0.76 | Inhibition of DNA repair enzymes |
| A549 | 1.47 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various bacterial strains, including resistant strains like MRSA. Its effectiveness is attributed to its structural features that enhance membrane permeability and disrupt bacterial function.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 15 | Comparable to Gentamicin |
| Escherichia coli | 18 | Superior to Ampicillin |
| Methicillin-resistant S. aureus (MRSA) | 12 | Similar efficacy as Vancomycin |
Case Studies
- Antimalarial Screening : A study involving a series of quinoline derivatives highlighted the potential of compounds similar to this compound in inhibiting Plasmodium falciparum. The compound exhibited moderate potency against malaria parasites, suggesting further exploration for antimalarial applications .
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines, revealing that compounds structurally related to this compound showed promising results in inducing apoptosis and inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
